Home > Products > Screening Compounds P103977 > N-Methyldehydroalanine
N-Methyldehydroalanine - 84888-65-3

N-Methyldehydroalanine

Catalog Number: EVT-10891793
CAS Number: 84888-65-3
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Methyldehydroalanine is derived from dehydroalanine, an amino acid that can be synthesized through enzymatic or chemical processes. It is classified as a nonribosomal amino acid, which means it is not incorporated into proteins via standard ribosomal translation but rather through nonribosomal peptide synthetases. This classification highlights its importance in the biosynthesis of secondary metabolites, particularly in cyanobacteria, where it contributes to the structure and function of various bioactive peptides.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyldehydroalanine can be achieved through several methods, primarily involving solid-phase peptide synthesis and solution-phase techniques. One notable approach combines solid-phase synthesis with tert-butyloxycarbonyl protection followed by hydrofluoric acid cleavage to yield dehydroalanine-containing peptides. The process typically involves:

  1. Solid-Phase Peptide Synthesis: Utilizing a resin-bound precursor peptide, modifications are made to introduce the dehydroalanine moiety.
  2. Formation of Sulfonium Salt: This intermediate is treated to create a sulfonium salt that facilitates subsequent transformations.
  3. Beta-Elimination Reaction: Catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene in methanol, this step generates N-methyldehydroalanine .

These methods are essential for producing peptides that contain N-methyldehydroalanine for further biological studies.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-methyldehydroalanine features a dehydroalanine backbone with a methyl group attached to the nitrogen atom. The structural representation can be summarized as follows:

  • Molecular Formula: C₄H₇NO₂
  • Molecular Weight: Approximately 101.10 g/mol
  • Structural Features:
    • A double bond between the carbon atoms adjacent to the amino group.
    • A methyl group attached to the nitrogen atom.

The compound's unique structure contributes to its reactivity and biological properties, particularly in interactions with enzymes and other biomolecules.

Chemical Reactions Analysis

Reactions and Technical Details

N-Methyldehydroalanine participates in various chemical reactions typical of amino acids, including:

  1. Peptide Bond Formation: It can react with carboxylic acids or other amino acids to form peptide bonds, contributing to the synthesis of complex peptides.
  2. Elimination Reactions: Under certain conditions, it can undergo elimination reactions that may lead to the formation of cyclic structures or other derivatives.
  3. Reactivity with Nucleophiles: The electrophilic nature of the double bond allows N-methyldehydroalanine to react with nucleophiles, facilitating diverse synthetic applications .

Understanding these reactions is crucial for harnessing N-methyldehydroalanine in synthetic organic chemistry and biochemistry.

Mechanism of Action

Process and Data

The mechanism of action for N-methyldehydroalanine primarily revolves around its incorporation into bioactive peptides like microcystins. These peptides exert their toxic effects through inhibition of serine/threonine phosphatases, which play vital roles in cellular signaling pathways:

  1. Binding Mechanism: Microcystins bind specifically to protein phosphatases, disrupting their activity.
  2. Cellular Impact: This inhibition leads to alterations in phosphorylation states of proteins within cells, resulting in various toxicological effects including hepatotoxicity .

Research indicates that N-methyldehydroalanine's structural properties enhance the binding affinity of these peptides for their targets.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Methyldehydroalanine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its polar functional groups.
  • Melting Point: The melting point is not extensively documented but is expected to fall within common ranges for similar amino acids.

These properties are essential for understanding its behavior in biological systems and during chemical synthesis.

Applications

Scientific Uses

N-Methyldehydroalanine has significant applications in scientific research:

  1. Peptide Synthesis: Used as a building block for synthesizing bioactive peptides, particularly those relevant in pharmacology and toxicology studies.
  2. Toxin Studies: Plays a critical role in research related to microcystins, aiding in understanding their mechanism of action and potential health impacts on humans and aquatic life .
  3. Analytical Chemistry: Employed in assays for detecting cyanobacterial toxins through high-performance liquid chromatography methods.
Biosynthetic Pathways of N-Methyldehydroalanine in Cyanobacterial Systems

Genetic Regulation of Nonribosomal Peptide Synthetase Clusters

N-Methyldehydroalanine biosynthesis is governed by dedicated nonribosomal peptide synthetase gene clusters within cyanobacterial genomes. These clusters encode multi-modular enzymatic assembly lines responsible for activating, modifying, and incorporating specific amino acid residues into cyclic peptide toxins like microcystin and nodularin. In Microcystis aeruginosa, the 55-kb mcy gene cluster (organized bidirectionally as mcyA–J) contains the genetic blueprint for N-Methyldehydroalanine formation at position 7 of microcystin [1] [5]. The mcyA gene encodes a critical bimodular synthetase, where the second adenylation domain specifically recognizes serine. Downstream tailoring domains within mcyA facilitate serine dehydration and N-methylation to generate N-Methyldehydroalanine prior to peptide cyclization [5] [6].

Analogous clusters occur in other cyanobacterial genera: Planktothrix agardhii utilizes a 55.6-kb mcy cluster (mcyA–T), while Nodularia spumigena employs the 48-kb nda cluster (ndaA–I) for nodularin biosynthesis. Despite structural differences, all clusters share conserved domains for N-Methyldehydroalanine synthesis. Flanking transposase genes (e.g., IS630-Tc1 in Microcystis) suggest horizontal gene transfer as a mechanism for disseminating these biosynthetic pathways across genera [1] [2]. Regulatory elements within the bidirectional promoter region between mcyA and mcyD coordinate toxin production in response to environmental stimuli such as light intensity and nutrient availability [4].

Table 1: Core Genes Governing N-Methyldehydroalanine Biosynthesis in Cyanobacterial Toxin Clusters

GeneFunctionDomain CompositionPosition in Pathway
mcyA (module 7)Serine activation and N-Methyldehydroalanine formationA-PCP-MT-E*Terminal peptide module
mcyBIncorporation of variable L-amino acids (positions 2/4)C-A-PCP-Cy-C-A-PCPCentral elongation
mcyCAdda activationPKS-NRPS hybridInitiation module
mcyJO-Methylation of Adda side chainO-MethyltransferaseTailoring enzyme

PCP = Peptidyl Carrier Protein; MT = Methyltransferase; E = Epimerase; Cy = Cyclization domain [1] [2] [5]

Enzymatic Mechanisms for Post-Translational Dehydration and Methylation

N-Methyldehydroalanine formation requires two sequential enzymatic transformations catalyzed by domains within the nonribosomal peptide synthetase machinery:

  • Dehydration: The peptidyl carrier protein-tethered L-serine undergoes β-elimination of water via the mcyA epimerase domain. This domain exhibits dual functionality: it first racemizes L-serine to D-serine, then catalyzes water removal to form dehydroalanine. The reaction proceeds through an ester enolate intermediate, with glutamate residue (Glu⁴⁸⁹ in Microcystis McyA) acting as a catalytic base to abstract the α-proton [5] [6].
  • N-Methylation: The methyltransferase domain transfers a methyl group from S-adenosylmethionine to the dehydroalanine nitrogen, yielding N-Methyldehydroalanine. This domain contains a conserved binding pocket for S-adenosylmethionine (KDG motif) and catalytic histidine residues that polarize the substrate carbonyl group to facilitate nucleophilic attack [3] [5].

Mutagenesis studies confirm these mechanisms: deletion of the mcyA methyltransferase domain in Anabaena strains results in microcystin variants containing dehydroalanine instead of N-Methyldehydroalanine [6]. Similarly, point mutations in the mcyA epimerase domain (e.g., H⁷⁴²A in Planktothrix) abolish dehydration activity, leading to accumulation of serine-containing precursors [2] [6]. Biochemical assays with recombinant McyA protein demonstrate strict substrate specificity: serine and O-methylserine are activated efficiently (Kcat/KM > 10³ M⁻¹s⁻¹), while threonine and β-chloroalanine show negligible activity [6].

Table 2: Enzymatic Transformations in N-Methyldehydroalanine Biosynthesis

StepCatalytic DomainCofactors/SubstratesKey Conserved MotifsReaction Product
Serine activationAdenylation (A)ATP, L-serineDXXXGGS/TTR, A4 motifAminoacyl-AMP
ThiolationPeptidyl Carrier Protein (PCP)4'-PhosphopantetheineGGDS/HDL motifThioester-bound serine
RacemizationEpimerase (E)Pyridoxal phosphate (proposed)HXXXH, LGGHSLD-serine
DehydrationEpimerase (E)NoneCatalytic base (Glu/Asp)Dehydroalanine
N-MethylationMethyltransferase (MT)S-adenosylmethionineKDG, GXGXG, catalytic HisN-Methyldehydroalanine [3] [5] [6]

Evolutionary Conservation of N-Methyldehydroalanine Biosynthesis Across Cyanobacterial Taxa

The biosynthetic machinery for N-Methyldehydroalanine exhibits deep evolutionary conservation across toxin-producing cyanobacteria. Phylogenetic analysis of adenylation and methyltransferase domains reveals two distinct evolutionary pathways for acquiring this functionality:

  • Vertical inheritance with divergence: In Microcystis, mcyA orthologs show >85% sequence identity across strains. Point mutations in substrate-binding pockets (e.g., Y³⁰⁵C in Microcystis RST 9501) shift substrate specificity from alanine to leucine or methionine at position 1, while preserving N-Methyldehydroalanine synthesis at position 7 [6].
  • Horizontal gene transfer and recombination: The nda cluster in Nodularia shares 68% nucleotide identity with Planktothrix mcy genes, particularly in the N-Methyldehydroalanine-forming module. Transposase genes flanking these clusters (IS5, IS4) facilitate intergeneric transfer. Gene conversion events are documented in Nostoc and Phormidium, where recombination replaces the native mcyA adenylation domain with homologs from Microcystis, enabling convergent evolution of [D-Leu¹]microcystin production with conserved N-Methyldehydroalanine at position 7 [1] [6].

Notably, the N-Methyldehydroalanine-forming module remains invariant even when adjacent domains evolve new substrate specificities. For example, Planktothrix rubescens strains produce demethylated microcystins (lacking the Adda methoxy group) due to mutations in mcyJ, yet retain intact N-Methyldehydroalanine synthesis domains [2] [5]. This conservation underscores N-Methyldehydroalanine's critical role in toxin function: its conjugated double bond forms Michael addition products with protein phosphatases, enabling covalent inhibition [4] [5]. The persistence of this biosynthetic pathway across 200+ million years of cyanobacterial evolution—despite high recombination rates in toxin clusters—highlights its adaptive significance in ecological interactions [1] [4] [6].

Properties

CAS Number

84888-65-3

Product Name

N-Methyldehydroalanine

IUPAC Name

2-(methylamino)prop-2-enoic acid

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c1-3(5-2)4(6)7/h5H,1H2,2H3,(H,6,7)

InChI Key

FLEYLGCAQDCGHN-UHFFFAOYSA-N

Canonical SMILES

CNC(=C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.